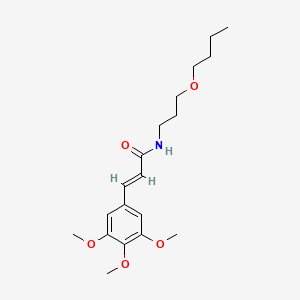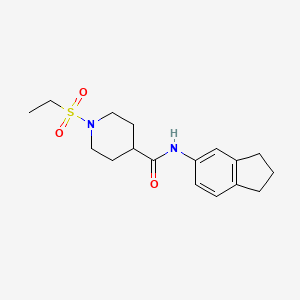![molecular formula C22H17ClN2O5 B5410016 methyl 3-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5410016.png)
methyl 3-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate, also known as MCBA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MCBA is a member of the benzoate ester family and is characterized by its unique chemical structure, which consists of a benzoyl group, a furan ring, and an acryloyl group.
Wirkmechanismus
The mechanism of action of methyl 3-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer cells and plays a key role in tumor growth and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. In addition, this compound has been shown to have anti-microbial activity against a variety of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. However, one limitation is its low solubility in water, which can make it difficult to work with in lab experiments. In addition, the toxicity of this compound has not been fully evaluated, and further studies are needed to determine its safety for use in humans.
Zukünftige Richtungen
There are several future directions for research on methyl 3-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the evaluation of its safety and efficacy in animal models and clinical trials. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of methyl 3-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate involves a series of chemical reactions that begin with the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. The resulting compound is then reacted with 2-furylacrylic acid to form 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylic acid. The final step involves the reaction of the obtained compound with methyl 3-aminobenzoate to form this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 3-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate has been studied extensively for its potential applications in the field of medicine. It has been found to possess a variety of pharmacological properties, including anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
methyl 3-[[(E)-2-[(2-chlorobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O5/c1-29-22(28)14-6-4-7-15(12-14)24-21(27)19(13-16-8-5-11-30-16)25-20(26)17-9-2-3-10-18(17)23/h2-13H,1H3,(H,24,27)(H,25,26)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQDZKHRWLGKII-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5409950.png)
![4-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-(3-methoxybenzyl)morpholine](/img/structure/B5409969.png)

![1-[1-({6-[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl}carbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5409994.png)
![4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-methylpiperazin-2-one](/img/structure/B5410000.png)
![6-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-1H-indazole](/img/structure/B5410008.png)
![1-(4-bromophenyl)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5410009.png)

![methyl [4-(2-methylbenzyl)-1-piperazinyl]acetate](/img/structure/B5410022.png)

![N-(4-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5410031.png)
![3-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5410036.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5410039.png)